Methyl 7-fluoro-1H-indole-2-carboxylate
Description
Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in chemistry and biology. Its presence in a vast array of natural products and synthetic compounds with profound biological activities has made it a cornerstone of medicinal chemistry.
The journey of indole chemistry began in the mid-19th century with the study of the dye indigo. researchgate.net In 1866, Adolf von Baeyer first prepared indole itself by reducing oxindole (B195798) with zinc dust. vulcanchem.comfluorochem.co.uk The elucidation of its structure and the subsequent discovery of its presence in essential biomolecules like the amino acid tryptophan propelled intensive research. researchgate.net The development of seminal synthetic methods, such as the Fischer indole synthesis in 1883, further accelerated the exploration of this heterocyclic system. researchgate.netvulcanchem.com Throughout the 20th century, the discovery of a multitude of indole alkaloids with diverse pharmacological properties solidified the indole nucleus as a critical pharmacophore in drug discovery. researchgate.netmdpi.com
The introduction of fluorine into organic molecules is a key strategy in modern chemistry. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting significant stability to molecules. vulcanchem.com In medicinal chemistry, the substitution of hydrogen with a fluorine atom, which is of a similar size, can dramatically alter a molecule's properties. sigmaaldrich.com Fluorination can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug to its target protein. sigmaaldrich.comchembase.cn It is estimated that approximately 20% of all pharmaceuticals contain fluorine. vulcanchem.com
In materials science, fluorination is employed to create materials with unique properties such as high thermal stability, chemical inertness, and specific optical and electronic characteristics. nih.gov Fluoropolymers, for instance, are known for their use as non-stick coatings and in harsh chemical environments. nih.gov
While detailed research findings on Methyl 7-fluoro-1H-indole-2-carboxylate are not extensively published, its structure as a fluorinated indole-2-carboxylate (B1230498) makes it a compound of interest for chemical synthesis and drug discovery screening. It is commercially available as a research chemical, indicating its use as a building block for creating more complex molecules. researchgate.netsigmaaldrich.com The presence of the fluorine atom at the 7-position and the methyl carboxylate at the 2-position provides specific points for chemical modification and potential interaction with biological targets.
Overview of 1H-Indole-2-carboxylate Core in Drug Discovery
The 1H-indole-2-carboxylate core is a significant structural motif in the design of new therapeutic agents. The ester functionality at the 2-position serves as a versatile handle for further chemical elaboration.
Derivatives of indole-2-carboxylic acid have been investigated for a range of pharmacological activities. Notably, they have been explored as inhibitors of HIV-1 integrase, an essential enzyme for the replication of the AIDS virus. nih.gov The indole core and the carboxylate group can chelate with magnesium ions in the active site of the enzyme, leading to inhibition. nih.gov Furthermore, indole-2-carboxamides, which can be synthesized from indole-2-carboxylates, have shown potential as antiproliferative agents against various cancer cell lines and as allosteric modulators of cannabinoid receptors.
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. For instance, in the context of anti-HIV agents, the introduction of different groups at various positions on the indole scaffold can significantly modulate the inhibitory potency. nih.gov Similarly, for anti-cancer applications, the substitution pattern on the indole ring has been shown to be crucial for activity. The placement of a fluorine atom, such as in this compound, is a strategic choice to potentially enhance the pharmacokinetic and pharmacodynamic properties of the molecule. sigmaaldrich.comchembase.cn Research on related compounds has shown that the position of the fluorine atom can have a substantial impact on biological efficacy.
Methyl Ester Functionality in Indole Derivatives
The methyl ester functionality at the C-2 position of the indole ring, as seen in this compound, plays a crucial and multifaceted role in the chemical synthesis and biological evaluation of indole derivatives. The conversion of an indole-2-carboxylic acid to its corresponding methyl ester is a common and often essential transformation in synthetic organic chemistry. acs.orgnih.govnih.gov
One of the primary functions of this esterification is to serve as a protecting group for the carboxylic acid. The carboxylic acid moiety is acidic and can interfere with subsequent chemical reactions that require basic conditions or involve sensitive reagents. By converting it to a methyl ester, chemists can "mask" its reactivity, perform other necessary modifications on the indole scaffold, and then, if needed, hydrolyze the ester back to the carboxylic acid at a later stage. nih.govnih.gov
Furthermore, the methyl ester group significantly alters the physicochemical properties of the parent molecule. Compared to the free carboxylic acid, the methyl ester is generally more lipophilic (less polar), which can enhance its solubility in organic solvents used during synthesis and purification. This change in polarity can also improve a molecule's ability to permeate biological membranes.
In the context of medicinal chemistry, the methyl ester can function as a prodrug. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. Research on other indole derivatives, such as methyl indole-3-acetic acid (MeIAA), has shown that the inactive methyl ester can be hydrolyzed by endogenous enzymes called esterases to release the active carboxylic acid form. nih.gov This mechanism allows for controlled release and activation of a drug molecule in vivo. The methyl ester group, therefore, provides a strategic handle for fine-tuning the pharmacokinetic profile of indole-based drug candidates.
The table below summarizes the key roles of the methyl ester functionality in indole derivatives based on research findings.
| Function | Description | Research Context |
| Protecting Group | Masks the reactivity of the carboxylic acid to allow for other chemical transformations on the indole scaffold. | A common strategy in multi-step syntheses of complex indole alkaloids and pharmaceutical intermediates. nih.govnih.gov |
| Modulation of Physicochemical Properties | Increases lipophilicity compared to the free acid, affecting solubility and membrane permeability. | Important for both synthetic procedures (crystallization, chromatography) and drug delivery. uark.edu |
| Prodrug Moiety | Can be enzymatically hydrolyzed in vivo by esterases to release the biologically active carboxylic acid. | Demonstrated in studies where inactive methyl esters of indole acetic acids are activated within plant cells. nih.gov |
| Synthetic Intermediate | Serves as a stable, versatile intermediate for further functionalization or for building larger, more complex molecules. | Utilized in the synthesis of inhibitors for various enzymes, including HIV reverse transcriptase. acs.orgacs.org |
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBIZAPWDPPXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743750 | |
| Record name | Methyl 7-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158331-26-0 | |
| Record name | Methyl 7-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Methyl 7-fluoro-1H-indole-2-carboxylate
The construction of the 7-fluoro-1H-indole-2-carboxylate scaffold can be achieved through various classical and contemporary synthetic reactions. These methods are often adapted to accommodate the specific electronic and steric demands of the fluoro and carboxylate substituents.
The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for indole synthesis. wikipedia.orgthermofisher.comyoutube.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgjk-sci.com For the synthesis of this compound, this method requires a (2-fluorophenyl)hydrazine and a pyruvate (B1213749) ester, such as methyl pyruvate.
The general mechanism proceeds through the formation of a phenylhydrazone, which, under acidic conditions (using Brønsted acids like HCl, H₂SO₄, or Lewis acids like ZnCl₂), tautomerizes to an enamine intermediate. wikipedia.orgorganic-chemistry.org This is followed by a nsf.govnsf.gov-sigmatropic rearrangement, which leads to a di-imine intermediate. Subsequent cyclization and elimination of an ammonia (B1221849) molecule yield the aromatic indole ring. wikipedia.org
A significant challenge in applying the Fischer synthesis to unsymmetrically substituted phenylhydrazines, such as (2-fluorophenyl)hydrazine, is the potential for the formation of regioisomers. The cyclization can occur to either of the two ortho positions relative to the hydrazine (B178648) group. In the case of a 2-substituted phenylhydrazine (B124118), this can lead to the formation of both 7-substituted and 4-substituted indoles. For instance, the reaction of 3,4-difluoroaniline (B56902) to prepare the corresponding hydrazone, followed by cyclization with ethyl pyruvate using polyphosphoric acid (PPA), yields a mixture of ethyl 4,5-difluoroindole-2-carboxylate and ethyl 5,6-difluoroindole-2-carboxylate. arkat-usa.org This highlights the challenge of regiocontrol. The ratio of the resulting isomers is influenced by the nature and position of the substituent on the phenyl ring, the catalyst used, and the reaction conditions. thermofisher.com To favor the formation of the 7-fluoro isomer, specific catalysts and conditions that sterically or electronically direct the cyclization towards the position adjacent to the fluorine atom are necessary.
Table 1: Key Parameters in Fischer Indole Synthesis for Fluoro-substituted Indole-2-carboxylates
| Parameter | Description | Example |
|---|---|---|
| Arylhydrazine Precursor | A substituted phenylhydrazine containing the desired fluorine substitution pattern. | (2-Fluorophenyl)hydrazine |
| Carbonyl Component | An α-ketoester to provide the 2-carboxylate group. | Methyl Pyruvate or Ethyl Pyruvate arkat-usa.org |
| Catalyst | Brønsted or Lewis acids to promote cyclization. | Polyphosphoric Acid (PPA), H₂SO₄, ZnCl₂ wikipedia.orgarkat-usa.org |
| Key Challenge | Control of regioselectivity to favor the desired 7-fluoro isomer over the 4-fluoro isomer. | Formation of isomeric mixtures arkat-usa.org |
The Hemetsberger–Knittel synthesis provides a direct route to indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters (α-azidocinnamates). wikipedia.orgresearchgate.net This method is particularly advantageous for producing indole-2-carboxylates and typically offers good yields. wikipedia.org The synthesis begins with a Knoevenagel-type condensation of an aromatic aldehyde with an alkyl azidoacetate, often catalyzed by a base like sodium ethoxide, to form the α-azidocinnamate precursor. researchgate.netgatech.edu
For the synthesis of this compound, the starting material would be 2-fluorobenzaldehyde (B47322), which is condensed with methyl azidoacetate. The resulting methyl 2-azido-3-(2-fluorophenyl)propenoate is then heated in an inert, high-boiling solvent such as xylene. researchgate.netresearchgate.net The thermal decomposition is thought to proceed through a nitrene intermediate, which then undergoes cyclization onto the benzene (B151609) ring to form the indole system. wikipedia.org
A key advantage of the Hemetsberger–Knittel synthesis is the inherent regioisomer control. Since the cyclization originates from a specific substituted benzaldehyde, the position of the substituent on the final indole ring is predetermined. Using 2-fluorobenzaldehyde as the precursor ensures that the fluorine atom will be located at the 7-position of the resulting indole-2-carboxylate (B1230498). This avoids the issue of regioisomeric mixtures that can complicate the Fischer indole synthesis. gatech.edu The reaction's efficiency has been improved through the use of microwave irradiation, which can significantly reduce reaction times from hours to minutes. researchgate.netdoi.orgnih.gov
Table 2: Hemetsberger–Knittel Synthesis for 7-Fluoro-1H-indole-2-carboxylate
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1. Condensation | 2-Fluorobenzaldehyde, Methyl Azidoacetate | Base (e.g., Sodium Ethoxide) | Methyl 2-azido-3-(2-fluorophenyl)propenoate |
| 2. Cyclization | Methyl 2-azido-3-(2-fluorophenyl)propenoate | Thermal (e.g., refluxing xylene) or Microwave irradiation researchgate.net | this compound |
Modern synthetic chemistry heavily relies on transition-metal catalysis, and palladium-catalyzed reactions offer powerful and versatile methods for constructing the indole nucleus. nsf.gov These methods often provide high levels of regioselectivity and functional group tolerance. A common strategy involves the coupling of an ortho-haloaniline with an alkyne, followed by an intramolecular cyclization.
The Sonogashira cross-coupling reaction is a prominent example, involving the palladium-catalyzed reaction of a terminal alkyne with an aryl halide. nih.govresearchgate.net To synthesize a 2-carboxylated indole, an ortho-iodoaniline derivative can be coupled with an acetylene (B1199291) derivative bearing a carboxylate group or a precursor. For instance, a suitably protected 2-iodo-3-fluoroaniline could be coupled with a terminal alkyne. The subsequent intramolecular cyclization, often promoted by a base or a copper co-catalyst, leads to the formation of the indole ring. nih.govbeilstein-journals.org
An alternative palladium-catalyzed approach is the direct C-H activation/amination of 2-acetamido-3-aryl-acrylates, which can be synthesized from the corresponding aryl aldehyde. orgsyn.org This method allows for an intramolecular amination of an aryl C-H bond to form the indole N-C bond, yielding an N-acetyl indole-2-carboxylate which can be subsequently de-acetylated.
Complex indole targets often necessitate multi-step synthetic sequences that build the molecule piece by piece from a simple, substituted aniline (B41778) precursor. This approach allows for precise installation of functional groups.
To control reactivity and direct substitution, protecting groups are frequently employed. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the nitrogen atom of anilines and indoles. nih.govnih.gov Starting with 3-fluoroaniline, the nitrogen can be protected as its Boc-carbamate. This protected aniline can then undergo regioselective iodination. The directing effect of the substituents (the fluorine atom and the bulky Boc-protected amino group) can be exploited to introduce an iodine atom at the C-2 position, yielding an N-Boc-3-fluoro-2-iodoaniline intermediate. This iodination can be achieved using various reagents, including iodine in the presence of a silver salt. nih.gov The Boc group is robust enough to withstand many reaction conditions but can be removed when desired. nih.gov
The ortho-iodoaniline intermediates prepared via the strategies above are valuable precursors for indole synthesis. A powerful method for their conversion to indoles is the Sonogashira coupling followed by cyclization. nih.gov The ortho-iodoaniline is coupled with a suitable terminal alkyne, such as methyl propiolate, using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base. nih.govnih.gov This forms an ortho-alkynylaniline intermediate.
The subsequent intramolecular cyclization of this intermediate to form the indole ring can be induced under various conditions. nsf.gov Base-catalyzed cyclization, often using a strong base like potassium tert-butoxide, is a common approach. beilstein-journals.org This sequence provides a modular and highly convergent route to specifically substituted indoles like this compound.
Table 3: Multi-step Synthesis via Ortho-Iodoaniline
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Protection | 3-Fluoroaniline | Boc₂O, DMAP nih.gov | N-Boc-3-fluoroaniline |
| 2. Iodination | N-Boc-3-fluoroaniline | I₂, Silver Salt nih.gov | N-Boc-3-fluoro-2-iodoaniline |
| 3. Sonogashira Coupling | N-Boc-3-fluoro-2-iodoaniline | Methyl propiolate, Pd(0) catalyst, Cu(I) | N-Boc-3-fluoro-2-(alkynyl)aniline derivative |
| 4. Cyclization/Deprotection | N-Boc-3-fluoro-2-(alkynyl)aniline derivative | Base (e.g., KOtBu) beilstein-journals.org | this compound |
Multi-step Syntheses from Substituted Anilines
Esterification Techniques for this compound
The final step in the synthesis of this compound is typically the esterification of its corresponding carboxylic acid precursor, 7-fluoro-1H-indole-2-carboxylic acid. Several standard and advanced esterification methods are applicable.
One of the most common and classical methods is the Fischer-Speier esterification . This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, excess alcohol is used, or water is removed as it is formed. masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com
For substrates that may be sensitive to strong acids and high temperatures, milder methods are employed. The use of coupling reagents is a prevalent strategy. For instance, 1,1'-Carbonyldiimidazole (CDI) can be used to activate the carboxylic acid. In a procedure analogous to the synthesis of a similar compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, the 7-fluoro-1H-indole-2-carboxylic acid would be treated with CDI in an anhydrous solvent like dimethylformamide (DMF). acs.org This forms a highly reactive acyl-imidazole intermediate. Subsequent addition of methanol would then lead to the desired methyl ester. acs.org
Another approach involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is a highly effective, though often less mild, two-step process. chemistrysteps.comclockss.org
The table below summarizes common esterification techniques applicable for the synthesis of this compound.
Table 1: Esterification Techniques
| Method | Reagents | Typical Conditions | Key Features |
|---|---|---|---|
| Fischer-Speier Esterification | Methanol (excess), H₂SO₄ or TsOH (catalyst) | Heating/Reflux | Classical, cost-effective, equilibrium-driven. masterorganicchemistry.comchemistrysteps.com |
| CDI Coupling | 1,1'-Carbonyldiimidazole (CDI), then Methanol | Anhydrous DMF, Room Temperature | Mild conditions, avoids strong acids. acs.org |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Methanol | Inert solvent, often requires a base (e.g., pyridine) in the second step | High-yielding, proceeds via a highly reactive intermediate. clockss.org |
Advanced Synthetic Approaches and Innovations
The synthesis of fluorinated indoles has benefited significantly from modern synthetic methodologies that emphasize efficiency, sustainability, and stereocontrol.
Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like fluorinated indoles to reduce environmental impact. tandfonline.com Key strategies include the use of microwave irradiation to accelerate reactions, leading to shorter reaction times and often higher yields with reduced energy consumption. tandfonline.com For example, the synthesis of fluorinated indole derivatives has been reported using microwave-assisted organic synthesis (MAOS), which proves superior to conventional heating methods by offering milder conditions and greater efficiency. tandfonline.com
Another green approach is the development of metal-free synthetic routes. A notable metal-free method for accessing fluorinated indoles involves an oxidative-dearomatization-enabled strategy, which assembles the indole products from commercially available anilines. nih.gov The use of hypervalent F-iodane reagents also allows for the synthesis of indoles from styrenes under mild, metal-free conditions, showcasing fluorine as a traceless directing group. organic-chemistry.org Furthermore, employing water or solvent-free conditions, where possible, aligns with green chemistry goals by minimizing the use of hazardous organic solvents. tandfonline.com
The construction of the core indole ring is a central challenge in the synthesis of these heterocycles. Modern catalysis offers powerful solutions. The Fischer indole synthesis, a classic method, has been advanced through the development of catalytic, enantioselective versions. chemistryviews.org For instance, using a chiral phosphoric acid as a catalyst in the presence of a co-catalyst like zinc chloride allows for the formation of indole frameworks with high enantioselectivity. chemistryviews.org
Transition metal catalysis is also pivotal. Cobalt-catalyzed intramolecular amidation of α-amidoacrylates provides an efficient route to indole-2-carboxylic esters, proceeding through a Co(III)/Co(I) or even a Co(IV) pathway. acs.org Palladium-catalyzed reactions, such as the N-heteroannulation of 2-nitrostyrenes, offer a flexible entry to functionalized indoles. orgsyn.org Similarly, copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids is a valuable method for further functionalization. organic-chemistry.org Rhodium catalysts have been employed in formal [5+1] cyclizations to construct complex carbazole (B46965) systems from indole derivatives. acs.orgacs.org
The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective methods for synthesizing chiral indole derivatives. acs.org Organocatalysis has emerged as a powerful tool for this purpose. Chiral catalysts can be used to control the stereochemical outcome of reactions, such as cycloadditions and dearomatizations, to produce a wide range of indole-based chiral heterocycles with excellent enantioselectivity. acs.org
The synthesis of atropisomeric indole derivatives, which possess axial chirality, is a significant challenge due to lower rotational barriers compared to biaryls. acs.org Specific strategies, such as designing unique indole-derived platform molecules, have been developed to enable organocatalytic enantioselective transformations that yield axially chiral indoles. acs.org Furthermore, bio-inspired stereoselective syntheses and biocatalysis, using enzymes like methyl transferases, offer highly specific routes to chiral indole structures, including pyrroloindoles. nih.govelsevierpure.com
Chemical Reactivity and Derivatization of this compound
The functional groups on this compound—namely the methyl ester, the N-H of the indole ring, and the aromatic core—provide multiple sites for chemical modification.
The methyl ester at the C2 position is a versatile handle for derivatization.
Hydrolysis: The ester can be readily hydrolyzed back to the corresponding carboxylic acid (7-fluoro-1H-indole-2-carboxylic acid). This is typically achieved under basic conditions, for example, by using lithium hydroxide (B78521) (LiOH) in a mixture of solvents like aqueous dimethoxyethane, or sodium hydroxide (NaOH). clockss.org Acid-catalyzed hydrolysis is also possible but can sometimes lead to side reactions like decarboxylation, especially under harsh conditions. clockss.org
Amidation: The carboxylic acid obtained from hydrolysis can be converted into a primary, secondary, or tertiary amide. This usually involves activating the carboxylic acid, for instance, with isobutyl chloroformate, followed by ammonolysis with ammonia gas or reaction with a desired amine to form the amide bond. clockss.org Alternatively, direct conversion from the ester is sometimes possible with certain amines under specific conditions.
Hydrazinolysis: The methyl ester can be converted to the corresponding carbohydrazide. This is achieved by reacting the ester with hydrazine hydrate (B1144303), often in a solvent like ethanol. mdpi.com The resulting indole-2-carbohydrazide is a useful intermediate for synthesizing more complex heterocyclic systems. mdpi.comresearchgate.net
Reduction: The ester group can be reduced to a primary alcohol ( (7-fluoro-1H-indol-2-yl)methanol). This transformation is typically carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
The table below details key transformations of the methyl ester group.
Table 2: Transformations of the Methyl Ester Group
| Transformation | Product Type | Typical Reagents | Reference Reaction Type |
|---|---|---|---|
| Hydrolysis | Carboxylic Acid | LiOH or NaOH in aqueous solvent | Saponification. clockss.org |
| Amidation (via acid) | Amide | 1. Hydrolysis (e.g., LiOH) 2. Activation (e.g., isobutyl chloroformate) 3. Amine or Ammonia | Coupling reaction. clockss.org |
| Hydrazinolysis | Carbohydrazide | Hydrazine hydrate (N₂H₄·H₂O) in Ethanol | Nucleophilic acyl substitution. mdpi.com |
| Reduction | Primary Alcohol | Lithium aluminum hydride (LiAlH₄) in THF/Ether | Ester reduction. |
Electrophilic Aromatic Substitution on the Indole Ring
The indole nucleus is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. researchgate.net The C3-position is the most nucleophilic and typically the preferred site of attack for electrophiles. orgsyn.org However, the reactivity and regioselectivity in this compound are influenced by the existing substituents. The methyl carboxylate group at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. The fluorine atom at C7 is also deactivating due to its inductive effect, but it can direct incoming electrophiles to the ortho and para positions (C6 and C5, respectively) via resonance. youtube.com
Given these competing effects, predicting the outcome of electrophilic substitution can be complex. While the C3 position remains a likely site for substitution due to the inherent reactivity of the indole core, reactions at other positions on the benzene portion of the ring cannot be ruled out, though they are generally more challenging to achieve. researchgate.netyoutube.com
Modifications at the N1-Position of the Indole Nitrogen
The nitrogen atom of the indole ring can be readily functionalized, most commonly through alkylation or arylation reactions. N-alkylation of indoles, including those with an ester at the C2 position, is a well-established transformation. mdpi.com The reaction typically involves deprotonation of the indole N-H with a base, followed by nucleophilic attack on an alkyl halide. rsc.org
Commonly used bases include sodium hydride (NaH) in a polar aprotic solvent like DMF or THF, or milder bases such as cesium carbonate (Cs₂CO₃). mdpi.comrsc.org The choice of base and solvent can be critical for achieving high yields and selectivity for N-alkylation over potential C-alkylation. rsc.org Iron-catalyzed N-alkylation of indolines with alcohols has also been reported as an efficient method, which, when followed by oxidation, yields N-alkylated indoles. nih.gov Palladium-catalyzed enantioselective N-alkylation reactions have also been developed, providing access to chiral N-alkylated indole derivatives. mdpi.com
Table 3: Selected Conditions for N-Alkylation of Indoles
| Catalyst/Reagent | Base | Solvent | Reference |
|---|---|---|---|
| Alkyl Halide | NaH | DMF or THF | rsc.org |
| Allyl Acetate / [Pd(C₃H₅)Cl]₂ | Cs₂CO₃ | DCM | mdpi.com |
| Alcohol / Fe-1 Complex | K₂CO₃ | TFE | nih.gov |
Functionalization at Other Positions (e.g., C3, C4, C5, C6) of the Indole Ring
Site-selective functionalization of the indole core, particularly at the C4, C5, C6, and C7 positions, is a significant challenge in synthetic chemistry due to the inherent reactivity of the C2 and C3 positions. nih.govresearchgate.net Achieving selectivity at the benzene ring often requires the installation of a directing group, typically on the indole nitrogen, to steer the reaction to a specific C-H bond. nih.govacs.org
Strategies have been developed for the functionalization of indoles at C4 rsc.orgscispace.com, C5 nih.gov, and C6 nih.govfrontiersin.orgnih.gov. These methods often employ transition-metal catalysis (e.g., palladium or copper) in conjunction with a directing group to enable C-H activation at these otherwise less reactive sites. nih.govresearchgate.net For this compound, direct functionalization at these positions without a directing group would be difficult and likely result in mixtures of products. The most accessible position for direct functionalization remains C3.
For this compound, the unsubstituted C3 position is the most probable site for direct alkylation and acylation reactions, which typically proceed via an electrophilic substitution mechanism. nih.govrsc.org
C3-Alkylation: Direct C3-alkylation of indoles can be achieved under various conditions. acs.org For instance, transition-metal-free methods using cesium carbonate and Oxone® can mediate the C3-alkylation of indoles with heteroaryl-substituted methyl alcohols. rsc.org Borane-catalyzed methods have also been developed for the direct C3-methylation of indoles, avoiding common side reactions like N-methylation. acs.org
C3-Acylation: Friedel-Crafts acylation is a standard method for introducing an acyl group onto an aromatic ring. For indoles, this reaction usually occurs preferentially at the C3 position. The reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst would be expected to yield the corresponding 3-acyl derivative.
While functionalization at other positions like C4 is possible, it generally requires more specialized strategies, such as using a directing group at the C3 position which can then be removed. acs.org
Halogenation Strategies (e.g., Bromination)
Halogenation is a fundamental transformation for the functionalization of indole rings, providing versatile intermediates for further synthetic elaborations. Electrophilic halogenation of indoles typically occurs at the C3 position, which is the most nucleophilic site. In the case of indole-2-carboxylates, while the C2-ester group is deactivating, the C3 position generally remains the most favorable site for electrophilic attack.
For this compound, bromination is anticipated to proceed regioselectively at the C3 position. Common brominating agents such as N-Bromosuccinimide (NBS) are effective for this transformation. The reaction is typically carried out in a suitable solvent like carbon tetrachloride (CCl4) or acetonitrile (B52724) (CH3CN) at room temperature.
While specific studies on the bromination of this compound are not extensively documented, research on analogous indole-2-carboxylates provides strong evidence for the expected outcome. For instance, the bromination of other indole-2-carboxylic acid derivatives has been shown to yield the corresponding 3-bromo derivatives in high yields. perlego.com The reaction of an indole-2-carboxylate with N-bromo-succinimide (NBS) readily introduces a bromine atom at the C3 position. perlego.com Similarly, regioselective bromination on the 3-position of 7-nitro-1H-indole-2-carboxylate has been successfully accomplished. nih.gov
The expected bromination reaction can be summarized as follows:
Reaction Scheme for Bromination:
The table below presents findings from the bromination of related indole-2-carboxylate compounds, which support the predicted regioselectivity for this compound.
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 5-nitro-1H-indole-2-carboxylate | N-Bromosuccinimide (NBS) | Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate | Not specified | perlego.com |
| 7-Nitro-1H-indole-2-carboxylic acid derivative | Not specified (Regioselective bromination) | 3-Bromo-7-nitro-1H-indole-2-carboxylic acid derivative | 85% | nih.gov |
Introduction of Electron-Donating and Electron-Withdrawing Groups
The introduction of further substituents on the indole core of this compound allows for the fine-tuning of its electronic and steric properties. This can be achieved through various chemical transformations that install either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Introduction of Electron-Withdrawing Groups
Electron-withdrawing groups are typically introduced via electrophilic aromatic substitution reactions such as nitration and Friedel-Crafts acylation.
Nitration: The nitration of indoles is a sensitive reaction that can lead to multiple products and requires careful control of reaction conditions. For indole-2-carboxylates, nitration can occur at the C3 position or on the benzene ring. The presence of the deactivating C2-ester and C7-fluoro groups suggests that harsh nitrating conditions (e.g., HNO3/H2SO4) would be required, which could lead to oxidation or decomposition. However, studies on related compounds, such as ethyl 7-nitroindole-2-carboxylate, have shown that further nitration can occur to yield dinitro derivatives. youtube.com This suggests that nitration of this compound could potentially occur at one of the available positions on the benzene ring (C4, C5, or C6), with the exact position being influenced by the combined directing effects of the existing substituents.
Friedel-Crafts Acylation: This reaction introduces an acyl group (an EWG) onto the indole ring, typically at the C3 position. However, for indole-2-carboxylates, acylation can also occur at positions on the benzene ring, sometimes leading to mixtures of products. researchgate.netclockss.org The use of a Lewis acid catalyst like AlCl3 is common. Given the deactivation of the ring by the existing substituents, forcing conditions may be necessary. For instance, Friedel-Crafts acylation of indole-2-carboxylates has been reported to yield mixtures of 3-, 5-, and 7-acyl derivatives. clockss.org
Sulfonylation: The introduction of a sulfonyl group, a strong EWG, is another important transformation. While direct sulfonylation of this compound is not explicitly detailed in the literature, the existence of related compounds like 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid indicates that such functionalization is feasible. organic-chemistry.org
Introduction of Electron-Donating Groups
Electron-donating groups, such as alkyl groups, can be introduced through methods like Friedel-Crafts alkylation or more modern C-H activation/alkylation protocols.
Alkylation: Friedel-Crafts alkylation of indoles is often complicated by polyalkylation and rearrangement reactions. More controlled methods, such as cobalt-catalyzed reductive C-H alkylation using carboxylic acids, have been developed for the C3-alkylation of indoles. youtube.com N-alkylation at the indole nitrogen is also a common method to introduce an electron-donating alkyl group, typically using a base like sodium hydride followed by an alkyl halide. nih.gov
The following table summarizes various functionalization reactions on related indole systems that introduce electron-donating or electron-withdrawing groups.
| Transformation | Reagent/Catalyst | Position of Functionalization | Substrate/Related Compound | Reference |
|---|---|---|---|---|
| Nitration (EWG) | HNO3 | C3 and Benzene Ring | Ethyl 7-nitroindole-2-carboxylate | youtube.com |
| Friedel-Crafts Acylation (EWG) | Acyl chloride / AlCl3 | C3, C5, C7 | Indole-2-carboxylates | clockss.org |
| Sulfonylation (EWG) | - | C7 | 5-Fluoro-1H-indole-2-carboxylic acid (forms 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid) | organic-chemistry.org |
| C-H Alkylation (EDG) | Carboxylic acid / Co(acac)3 | C3 | 2-Methyl-1H-indole | youtube.com |
| N-Alkylation (EDG) | Alkyl halide / NaH | N1 | Indole | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design
Elucidating SAR of Methyl 7-fluoro-1H-indole-2-carboxylate Derivatives
The indole-2-carboxamide scaffold is recognized as a versatile framework for developing allosteric modulators for receptors like the cannabinoid CB1 receptor. nih.govnih.gov Derivatives of indole-2-carboxylic acid have also been identified as a promising scaffold for developing inhibitors of viral enzymes, such as HIV-1 integrase. nih.govmdpi.comrsc.org The following sections detail the specific roles of various structural components in defining the biological activity of this class of compounds.
The placement of halogen atoms, particularly fluorine, on the indole (B1671886) ring system is a key determinant of biological activity. nih.govfrontiersin.org In the context of indole derivatives, the presence and position of a fluorine atom can significantly impact inhibitory activity and receptor binding. nih.govnih.gov
Studies on related indole-2-carboxamides as cannabinoid receptor 1 (CB1) allosteric modulators have shown that a chloro or fluoro group at the C5-position enhances modulatory potency. nih.gov For example, in a series of indole-2-carboxamides, the presence of a C5-chloro substituent was a key feature for activity. nih.govacs.org While direct SAR data for the 7-fluoro position on this compound itself is specific to its target, broader studies on halogenated indoles indicate that the position of the halogen is critical. For instance, in the development of HIV-1 integrase inhibitors, introducing a C6-halogenated benzene (B151609) ring to the indole core increased inhibitory activity. nih.gov The position of a substituent on the indole ring can have a substantial effect on the trend in biological activity, often as important as the electronic properties of the substituent itself. nih.gov
The specific location of fluorine influences the molecule's electronic distribution and its ability to interact with target proteins. Research on 4X-indoles (where X is a substituent at the 4-position) suggests that the 4-position is particularly sensitive to electronic perturbations, affecting the molecule's electronic transition energy. nih.gov This highlights that each position on the indole ring has unique electronic characteristics that, when modified by a substituent like fluorine, can lead to distinct biological outcomes.
Table 1: Positional Effects of Halogen on Indole Derivative Bioactivity
| Scaffold | Halogen Position | Observed Effect | Target/Activity | Reference |
|---|---|---|---|---|
| Indole-2-carboxamide | C5-Fluoro/Chloro | Enhanced potency | CB1 Allosteric Modulator | nih.gov |
| Indole-2-carboxylic acid | C6-Halogenated benzene | Increased inhibitory activity | HIV-1 Integrase Inhibitor | nih.gov |
| 4-Chloroindole | C4-Chloro | Inhibited biofilm formation | Antibacterial (A. tumefaciens) | nih.gov |
| 6-Iodoindole | C6-Iodo | Inhibited biofilm formation | Antibacterial (A. tumefaciens) | nih.gov |
The carboxylate group at the C2 position of the indole ring, and its esterified form (the methyl ester), is a critical functional group for receptor binding and biological activity. In studies of indole derivatives as HIV-1 integrase inhibitors, the indole core and the C2 carboxyl group were found to chelate two Mg²⁺ ions within the active site of the enzyme, which is a crucial interaction for inhibition. nih.govmdpi.com
Modification of this group often leads to significant changes in activity. For example, converting the carboxylic acid to a carboxamide is a common strategy in drug design. nih.gov However, in some contexts, the ester form is more potent than the corresponding carboxylic acid. nih.gov In the development of anti-Trypanosoma cruzi agents based on an indole-2-carboxamide scaffold, reversing the amide bond (from indole-CO-NHR to indole-NH-COR) maintained potency, while replacing the entire carboxamide linker with a sulfonamide resulted in a complete loss of activity. acs.org This underscores the specific geometric and electronic requirements of the carboxamide linkage for interaction with the biological target.
The conversion between the carboxylic acid and its methyl or ethyl ester is a frequent step in synthesis, often used to protect the carboxylic acid or to modify the compound's properties. nih.govnih.gov The choice between the acid and the ester can influence the compound's ability to act as a hydrogen bond donor or acceptor, as well as its lipophilicity, thereby affecting how it fits into a receptor's binding pocket. wikipedia.org
Beyond the fluorine at C7 and the carboxylate at C2, the addition of other substituents to the indole ring system dramatically influences biological efficacy. The indole scaffold's versatility allows for extensive modification to fine-tune its interaction with various biological targets. researchgate.netchula.ac.th
The introduction of hydrophobic alkyl and aryl groups can significantly affect the biological activity of indole derivatives, often by engaging in hydrophobic interactions within the binding sites of target proteins.
In the context of CB1 allosteric modulators, short alkyl groups at the C3 position of the indole ring were found to enhance potency. nih.gov Specifically, an ethyl group at C3 was a feature of the potent modulator ORG27569. nih.gov Similarly, in the development of HIV-1 integrase inhibitors, introducing a long branch at the C3 position allowed the molecule to extend into a hydrophobic cavity of the enzyme, interacting with key amino acid residues and markedly increasing inhibitory effect. nih.govmdpi.com
However, the relationship between hydrophobicity and activity is not always linear. While hydrophobic groups can enhance binding, they can also lead to issues like reduced solubility. acs.orgmdpi.com For instance, in a series of anti-Trypanosoma cruzi compounds, increasing lipophilicity did not directly correlate with higher potency, and many highly active compounds suffered from low kinetic solubility. acs.org The introduction of hydrophobic groups can also alter electronic delocalization within the molecule, potentially reducing the effective π-conjugation and weakening the desired biological response. mdpi.com
Halogenation is a powerful tool in medicinal chemistry to modulate the physicochemical properties and bioactivity of drug candidates. frontiersin.orgnih.gov The presence of halogens on the indole ring can influence everything from binding affinity to metabolic stability.
As previously mentioned, a chloro or fluoro group at the C5 position of indole-2-carboxamides was shown to be beneficial for CB1 receptor modulation. nih.gov In another study on HIV-1 inhibitors, introducing a C6-halogenated benzene ring was a key strategy to improve potency. nih.gov The effectiveness of halogenation is highly position-dependent. For example, reactions with electrophilic indoles showed that substitutions with chloro, bromo, and fluoro groups at the C5 position proceeded smoothly, while a C5-methoxy group was not tolerated. acs.org This demonstrates the profound impact of the electronic nature of the substituent at this position.
The type of halogen also matters. In one study, bromination of an indole derivative occurred more readily than chlorination, highlighting the different reactivity imparted by different halogens. frontiersin.org
Table 2: Influence of Halogenation on Indole Derivative Activity
| Scaffold | Halogen/Position | Target/Activity | Finding | Reference |
|---|---|---|---|---|
| Indole-2-carboxamide | C5-Chloro | CB1 Allosteric Modulator | Enhanced potency compared to unsubstituted parent compound. | nih.gov |
| Indole-2-carboxylic acid | C6-Bromo | HIV-1 Integrase Inhibitor | C6-halogenation increased inhibitory activity. | nih.gov |
| 3-Nitroindole | C5-Chloro, Bromo, Fluoro | Cycloaddition Reactivity | Halogenated indoles reacted well, unlike methoxy-substituted indole. | acs.org |
| Indole | C3-Bromo vs. Chloro | Enzymatic Halogenation | Bromination showed significantly higher conversion than chlorination. | frontiersin.org |
The electronic nature of substituents on the indole ring—whether they donate or withdraw electron density—plays a fundamental role in modulating biological efficacy. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron distribution of the indole's π-system, affecting its reactivity and non-covalent interactions with biological targets. nih.govresearchgate.net
Generally, an EWG shifts the maximum absorbance wavelength of the indole to the red (a bathochromic shift), while an EDG does the opposite (a hypsochromic shift). nih.gov This principle has direct consequences for biological activity. For instance, in a series of anti-Trypanosoma cruzi compounds, small, aliphatic EDGs (like methyl, ethyl, cyclopropyl, and methoxy) at the 5-position were favored for good potency. In contrast, analogs with EWGs such as halogens or a trifluoromethyl group at the same position were inactive. acs.org
Conversely, in other molecular contexts, EWGs are essential. The development of CB1 allosteric modulators found that an EWG at the C5-position was a key structural requirement for activity. acs.org Similarly, research on HIV-1 integrase inhibitors showed that a C6-halogenated (EWG) benzene ring effectively bound with viral DNA through a π–π stacking interaction, enhancing inhibitory action. rsc.org The specific requirement for an EDG or EWG is therefore highly dependent on the nature of the target's binding site and the mechanism of action.
Side Chain Modifications and Linker Length Optimization
In the development of indole-2-carboxamide derivatives, which are closely related to esters like this compound, modifications to side chains and the optimization of linker lengths are critical for modulating biological activity. nih.govacs.org The length and nature of a linker connecting the indole core to another chemical moiety can significantly influence binding affinity and efficacy. nih.govacs.org
Research on a series of 5-chloro-indole-2-carboxamides, for instance, demonstrated the critical nature of the linker length between the amide bond and an appended phenyl ring. acs.org A study on cannabinoid receptor 1 (CB1) allosteric modulators based on the indole-2-carboxamide scaffold revealed that the removal of a single methylene (B1212753) group from an ethylene (B1197577) linker completely abolished the desired allosteric effect. nih.gov This highlights that the spatial orientation and distance of a substituent, dictated by the linker, are paramount for proper interaction with the target protein.
Further studies have shown that the activity of indole derivatives can be sensitive to the length of an alkyl chain at the C3 position. These findings underscore the importance of optimizing both the length and composition of side chains and linkers to achieve desired biological outcomes. acs.org
Table 1: Effect of Linker and Side Chain Modification on Biological Activity in Indole-2-Carboxamide Analogues
| Parent Compound Structure | Modification | Effect on Activity | Reference |
| Indole-2-carboxamide with ethylene linker | Removal of one methylene from linker | Complete loss of allosteric modulation | nih.gov |
| Indole derivative with variable C3 alkyl chain | Variation in alkyl chain length | Significant impact on binding affinity and cooperativity | acs.org |
| Indole derivative with m-methoxy phenyl side chain | Alteration of linker length to phenyl ring | Affects binding affinity through hydrophobic interactions | nih.gov |
Rational Design Principles for Novel Analogues
The rational design of new chemical entities based on the this compound structure employs several advanced medicinal chemistry strategies. These principles aim to improve potency, selectivity, and pharmacokinetic properties by making targeted structural changes.
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. drughunter.com For the indole scaffold, several bioisosteric replacements have been successfully explored. Indazole, for example, has been used as a bioisostere for the indole ring. acs.org This substitution can preserve the crucial spatial relationship of key functional groups while potentially altering properties like metabolic stability or receptor binding. acs.orgnih.gov
In one notable example, the replacement of an indole-2-carboxylic acid core with an indazole framework was used to convert selective inhibitors of the anti-apoptotic protein MCL-1 into dual inhibitors of both MCL-1 and BCL-2. nih.govrsc.org Similarly, replacing the indole ring of certain allosteric modulators with a benzofuran (B130515) ring led to a significant loss in affinity but markedly enhanced binding cooperativity, demonstrating how bioisosteric replacement can fine-tune pharmacological profiles. nih.gov The development of potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors has also been achieved through bioisosteric replacement of the indole scaffold. nih.govresearchgate.net
Scaffold hopping is a drug design strategy that aims to identify isofunctional structures with different molecular backbones. niper.gov.in This approach is valuable for discovering novel chemical classes with improved properties or for navigating existing patent landscapes. nih.govniper.gov.in The indole-2-carboxylic acid structure has served as a successful starting point for scaffold hopping.
A prominent example involves the transition from an indole-2-carboxylic acid scaffold to an indazole-3-carboxylic acid framework. nih.gov This "hop" maintained the critical 1,2-relationship between a carboxylic acid group and a key binding moiety, which was essential for interaction with the target protein's arginine residue. nih.gov The resulting indazole-based compounds were successfully developed into dual inhibitors of MCL-1 and BCL-2, demonstrating the power of this strategy to evolve the activity profile of a lead compound. rsc.org
Table 2: Example of Scaffold Hopping from an Indole-2-Carboxylic Acid Lead
| Scaffold | Target(s) | Outcome | Reference |
| Indole-2-carboxylic acid | MCL-1 (selective) | Starting point for inhibitor design | nih.gov |
| Indazole-3-carboxylic acid | MCL-1 / BCL-2 (dual) | Successful conversion to a dual inhibitor through scaffold hopping | nih.govrsc.org |
Computational Chemistry in SAR Elucidation
Computational chemistry provides powerful tools for understanding and predicting the SAR of indole derivatives, guiding the design of more effective analogues. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule when bound to a receptor or enzyme. nih.govnih.gov For analogues of this compound, docking simulations can elucidate how modifications to the indole core or its substituents affect interactions with a biological target.
For instance, docking studies on novel indole-2-carboxamide derivatives have been used to reveal their possible binding modes within target proteins. nih.gov In studies of indeno[1,2-b]indole (B1252910) derivatives, docking was used to predict binding to the protein kinase CK2. nih.gov Such simulations can identify key interactions, like hydrogen bonds or π-π stacking, that are crucial for activity. The 7-fluoro substituent on the parent compound, for example, could be predicted to engage in specific electronic or hydrophobic interactions within a binding pocket. This predictive power allows for the prioritization of synthetic targets that are most likely to exhibit enhanced activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates variations in the chemical structure of a series of compounds with their biological activity. nih.gov To develop a QSAR model for analogues of this compound, a training set of structurally related compounds with known biological activities would be used. nih.gov
Various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for each compound. A mathematical model is then generated to relate these descriptors to the observed activity. For example, a QSAR model for indeno[1,2-b]indole derivatives was developed using a training set of 20 compounds to predict their inhibitory activity against the CK2 enzyme. nih.gov Similarly, QSAR models have been created to predict the cell permeation of thiazolyl-indole-2-carboxamide derivatives. acs.org A validated QSAR model can then be used to predict the activity of newly designed, unsynthesized analogues, thereby streamlining the drug discovery process by focusing synthetic efforts on the most promising candidates. nih.gov
Conformational Analysis and Energy Landscapes
The conformational flexibility of a molecule is a critical determinant of its interaction with biological targets. For this compound, the key aspects of its conformational profile are the planarity of the indole ring system and the rotational isomerism of the C2-ester substituent. While specific experimental or computational studies on the conformational analysis of this compound are not extensively available in the public domain, valuable insights can be drawn from studies on closely related analogs such as methyl and ethyl 1H-indole-2-carboxylate.
The indole ring itself is an aromatic heterocyclic system and is expected to be largely planar. X-ray crystallography studies on similar compounds, such as ethyl 1H-indole-2-carboxylate, have confirmed the near-planar geometry of the bicyclic indole core. chemicalbook.com This planarity is a crucial feature for potential π-π stacking interactions with aromatic residues in a protein binding pocket. nih.gov
The most significant conformational freedom in this compound arises from the rotation around the single bond connecting the ester group to the indole ring (the C2-C(O)OCH₃ bond). This rotation gives rise to different conformers, primarily the syn and anti rotamers, which are defined by the dihedral angle between the N-H bond of the indole and the C=O bond of the ester.
In the solid state, crystal structures of analogous indole-2-carboxylates often show a preference for a specific conformer that is stabilized by intermolecular interactions, such as hydrogen bonding. For instance, in the crystal structure of ethyl 1H-indole-2-carboxylate, molecules form hydrogen-bonded dimers. chemicalbook.com
In solution or in the gas phase, the energy landscape is determined by a balance of steric and electronic effects. The relative energies of the syn and anti conformers and the energy barrier to their interconversion are key features of the molecule's energy landscape. For indole-2-carboxylates, the anti conformer, where the carbonyl oxygen points away from the indole nitrogen, is often predicted to be the more stable rotamer due to reduced steric hindrance. However, the syn conformer can be stabilized by intramolecular hydrogen bonding between the indole N-H and the carbonyl oxygen, forming a pseudo-six-membered ring. The presence of the fluorine atom at the 7-position in this compound could potentially influence the conformational preference through electronic effects or by participating in weak intramolecular interactions.
Computational modeling would be required to precisely quantify the energy differences between these conformers and the rotational energy barrier. Such studies would involve calculating the potential energy surface as a function of the dihedral angle of the ester group. The resulting energy landscape would reveal the global and local energy minima corresponding to the stable conformers and the transition states connecting them.
Interactive Data Table: Expected Conformational Features of this compound
| Feature | Description | Influencing Factors |
| Indole Ring | Expected to be largely planar. | Aromaticity of the bicyclic system. |
| Ester Group Orientation | Rotational isomerism around the C2-C(O)OCH₃ bond, leading to syn and anti conformers. | Steric hindrance, potential for intramolecular hydrogen bonding, electronic effects of the 7-fluoro substituent. |
| Syn Conformer | Carbonyl oxygen is oriented towards the indole nitrogen. | May be stabilized by an intramolecular hydrogen bond between the N-H and C=O groups. |
| Anti Conformer | Carbonyl oxygen is oriented away from the indole nitrogen. | Generally favored to minimize steric repulsion. |
| Energy Landscape | Characterized by at least two energy minima corresponding to the syn and anti rotamers, separated by a rotational energy barrier. | The relative energy of the minima and the height of the barrier dictate the conformational population and dynamics. |
Biological Activities and Pharmacological Applications
Medicinal Chemistry Applications of Indole-2-carboxylates
The versatility of the indole-2-carboxylate (B1230498) core has led to the development of numerous derivatives with significant therapeutic potential. Researchers have extensively explored this scaffold to design and synthesize novel compounds targeting a variety of diseases.
Indole-2-carboxylate derivatives have emerged as a promising class of anti-infective agents, exhibiting activity against a broad spectrum of pathogens, including viruses, parasites, bacteria, and fungi.
The indole (B1671886) nucleus is a key component in many antiviral drugs. Derivatives of indole-2-carboxylic acid have shown potential as inhibitors of several viral enzymes and processes, crucial for viral replication.
HIV-1 Integrase Inhibitors : Human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme for the replication of the virus. nih.gov Indole-2-carboxylic acid has been identified as a scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.org Studies have shown that the indole core and the C2 carboxyl group can chelate with the two Mg²⁺ ions in the active site of the integrase. nih.govnih.gov Structural optimizations, such as introducing a long branch on the C3 position of the indole core, have led to derivatives with significantly increased inhibitory effects, with some compounds demonstrating an IC₅₀ value as low as 0.13 μM. nih.govplu.mx These findings suggest that indole-2-carboxylic acid is a promising framework for the development of new integrase inhibitors to combat HIV-1 infection, including drug-resistant strains. nih.govrsc.org
SARS-CoV-2 RNA-dependent RNA Polymerase : The RNA-dependent RNA polymerase (RdRp) is a key enzyme in the replication of SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.netmdpi.com The indole carboxylate scaffold is being investigated for its potential to bind to the active site of the 3CLpro, a crucial protease for viral replication. nih.gov Research into various indole carboxylic acid-derived inhibitors has highlighted the importance of the position of the carboxylic acid and substituents on the indole ring for inhibitory potency. nih.gov
Hepatitis C Virus, Influenza A, Coxsackie B4, Yellow Fever Virus, Bovine Viral Diarrhea Virus, and Respiratory Syncytial Virus : A series of novel indole-2-carboxylate derivatives have demonstrated broad-spectrum antiviral activities in vitro. nih.gov Notably, specific compounds have shown potent inhibitory activity against Influenza A and Coxsackie B3 virus. nih.gov For instance, one derivative displayed an IC₅₀ of 7.53 μmol/L against influenza A. nih.gov The structure-activity relationship (SAR) studies indicated that modifications at various positions of the indole ring can influence the antiviral potency. nih.gov Furthermore, indole derivatives have been identified as potent fusion inhibitors of the Respiratory Syncytial Virus (RSV). nih.govnih.govmdpi.com Optimization of the indole scaffold has led to the discovery of compounds with low nanomolar anti-RSV activity. nih.gov Indole derivatives, such as 3-indoleacetonitrile, have also shown profound antiviral activity against a broad spectrum of influenza A viruses. nih.gov
| Virus | Target | Key Findings |
| HIV-1 | Integrase | Indole-2-carboxylic acid derivatives act as strand transfer inhibitors, with some showing IC₅₀ values as low as 0.13 μM. nih.govplu.mx |
| SARS-CoV-2 | 3CLpro, RdRp | The indole carboxylate scaffold is a key component in the design of inhibitors targeting viral replication enzymes. nih.govnih.gov |
| Influenza A | Viral Replication | Certain indole-2-carboxylate derivatives exhibit potent inhibitory activity, with IC₅₀ values around 7.53 μmol/L. nih.gov |
| Coxsackie B3 | Viral Replication | A specific indole-2-carboxylate derivative demonstrated a high selectivity index of 17.1 against the virus. nih.gov |
| RSV | Fusion Inhibition | Optimized indole derivatives show potent anti-RSV activity in the low nanomolar range. nih.gov |
Indole-based compounds have shown significant promise in the development of new treatments for parasitic diseases. mdpi.com
Anti-Trypanosoma cruzi : Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health issue in Latin America. acs.orgnih.gov Phenotypic screening has identified substituted indoles as active against the intracellular amastigote forms of T. cruzi. acs.org While medicinal chemistry efforts have led to compounds with improved potency, challenges with in vivo exposure remain. acs.orgdndi.org
Anti-Plasmodium falciparum : Malaria, caused by Plasmodium falciparum, continues to be a global health threat. malariaworld.org Indole-2-carboxamides have been investigated for their antiplasmodial activity. researchgate.netacs.org These compounds are thought to interfere with the parasite's digestive vacuole homeostasis. acs.org However, cross-resistance with existing drug-resistant strains has been observed, potentially linked to efflux pumps like the Plasmodium falciparum chloroquine resistance transporter (PfCRT). acs.org Other indole derivatives, such as indolo[3,2-b]quinoline-11-carboxamides, have shown promising in vitro activity by inhibiting host hemoglobin uptake by the parasite. nih.gov
| Parasite | Mechanism of Action | Key Findings |
| Trypanosoma cruzi | Inhibition of amastigote forms | Substituted indoles show in vitro potency, but in vivo efficacy is limited by poor plasma exposure. acs.org |
| Plasmodium falciparum | Interference with digestive vacuole homeostasis, Inhibition of hemoglobin uptake | Indole-2-carboxamides show antiplasmodial activity but face challenges with cross-resistance. acs.org Indolo[3,2-b]quinoline-11-carboxamides show promise by targeting hemoglobin uptake. nih.gov |
The emergence of drug-resistant bacteria and fungi necessitates the discovery of new antimicrobial agents. Indole-2-carboxylic acid derivatives have demonstrated notable activity in this area. fabad.org.tr
Antibacterial Activity : Certain ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. fabad.org.trresearchgate.net One compound, in particular, was found to be highly active against Enterococcus faecalis. fabad.org.tr Additionally, indole-2-carboxylic acid derived 1,2,3-triazoles have shown excellent inhibition against Escherichia coli and Bacillus subtilis. nih.gov Indole-2-carboxamides have also been identified as novel antitubercular agents, with potent pan-activity against various mycobacterial species, including M. tuberculosis. nih.gov These compounds are believed to inhibit MmpL3, an essential transporter for mycolic acid biosynthesis. nih.gov
Antifungal Activity : Several ester and amide derivatives of indole-2-carboxylic acid have exhibited significant activity against Candida albicans, with one compound showing a MIC value of 8 µg/mL. fabad.org.trresearchgate.net
| Pathogen | Compound Class | Key Findings |
| Enterococcus faecalis | Ester and amide derivatives of indole-2-carboxylic acid | A specific derivative demonstrated high activity against this bacterium. fabad.org.tr |
| Escherichia coli | Indole-2-carboxylic acid derived 1,2,3-triazoles | Showed excellent inhibition compared to standard drugs. nih.gov |
| Bacillus subtilis | Indole-2-carboxylic acid derived 1,2,3-triazoles | Registered excellent inhibition against this bacterium. nih.gov |
| Mycobacterium tuberculosis | Indole-2-carboxamides | Potent pan-activity against various mycobacterial species by inhibiting MmpL3. nih.gov |
| Candida albicans | Ester and amide derivatives of indole-2-carboxylic acid | Several derivatives showed significant antifungal activity, with one having a MIC of 8 µg/mL. fabad.org.trresearchgate.net |
The indole scaffold is a common feature in many neurologically active compounds. Indole-2-carboxylates have been specifically investigated for their ability to modulate key receptors in the central nervous system.
The cannabinoid CB1 receptor, a G-protein coupled receptor abundant in the CNS, is a therapeutic target for various conditions, including pain, obesity, and substance abuse disorders. nih.gov Allosteric modulators of the CB1 receptor offer a novel approach to fine-tuning its function. nih.gov The indole-2-carboxamide scaffold has proven to be a viable template for developing such modulators. nih.govresearchgate.netacs.org
Negative Allosteric Modulators : Some indole-2-carboxamides act as negative allosteric modulators (NAMs) of the CB1 receptor. nih.govcaldic.com These compounds can decrease the efficacy of orthosteric agonists on G-protein coupling. nih.gov For example, the prototypical allosteric modulator ORG27569, an indole-2-carboxamide, behaves as a NAM in certain signaling pathways. nih.govcaldic.com
Positive Allosteric Modulators : Conversely, other indole-2-carboxamide derivatives function as positive allosteric modulators (PAMs). nih.govmdpi.com They can enhance the binding of orthosteric agonists to the CB1 receptor. nih.gov Structure-activity relationship studies have revealed that modifications to the indole-2-carboxamide scaffold, such as the length of the alkyl chain at the C3-position and substituents on the phenyl ring, significantly impact the binding affinity and cooperativity factor (α), which determines the degree of positive or negative modulation. acs.orgnih.govresearchgate.net Some of these PAMs have been shown to induce β-arrestin-mediated downstream signaling, demonstrating biased agonism. nih.govnih.gov
| Modulator Type | Effect on CB1 Receptor | Key Structural Features |
| Negative Allosteric Modulator (NAM) | Decreases the efficacy of orthosteric agonists on G-protein coupling. nih.gov | Specific substitutions on the indole-2-carboxamide scaffold. nih.gov |
| Positive Allosteric Modulator (PAM) | Enhances the binding of orthosteric agonists. nih.gov | Critical chain length at the C3-position, electron-withdrawing group at the C5-position, and specific amino substituents on the phenyl ring. acs.orgresearchgate.net |
Central Nervous System (CNS) Activity
Glycine Site Antagonism
Derivatives of indole-2-carboxylate have been identified as potent antagonists at the strychnine-insensitive glycine binding site associated with the N-methyl-D-aspartate (NMDA) receptor complex. Research has demonstrated that a series of indole-2-carboxylates can effectively inhibit NMDA-induced convulsions in animal models. acs.org One notable compound, 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid, showed a high affinity for the glycine binding site with a pKi value of 8.5. acs.org This antagonism is significant because the glycine site acts as an essential co-agonist site for NMDA receptor activation. By blocking this site, these compounds can modulate excitatory neurotransmission, a process implicated in various neurological conditions. The structure-activity relationship (QSAR) analysis of these compounds suggested that the potency of these antagonists is influenced by the lipophilicity and steric bulk of substituents on the indole nucleus. acs.org
Potential in Treating Neurodegenerative Diseases (e.g., Aβ self-aggregation inhibition)
The aggregation of amyloid-β (Aβ) peptides is a primary pathological event in Alzheimer's disease. nih.gov Consequently, the inhibition of this process is a key therapeutic strategy. Indole derivatives have been investigated for their ability to prevent the self-assembly of Aβ into toxic oligomers and fibrils. nih.gov Studies have focused on designing and synthesizing novel series of indole and 7-azaindole (B17877) derivatives that can interfere with this pathological aggregation. nih.gov Research indicates that the introduction of specific substituents at the 3-position of the indole ring is crucial for improving the physicochemical properties of these compounds, potentially enhancing their ability to penetrate the brain. nih.gov The mechanism of action for some indole-based inhibitors involves interfering with the Aβ42 self-aggregation pathway, thereby reducing the formation of amyloid fibrils. acs.org
Metabolic Disorder Management
Fructose-1,6-bisphosphatase (FBPase) Inhibition
Liver fructose-1,6-bisphosphatase (FBPase) is a critical enzyme in gluconeogenesis, the process of generating glucose in the body. nih.gov In type 2 diabetes, the activity of FBPase is often upregulated, contributing to high blood sugar levels. nih.gov Therefore, inhibiting FBPase is a promising strategy for developing new antidiabetic drugs. nih.gov A series of indole-2-carboxylic acid derivatives have been designed and synthesized as potent FBPase inhibitors. nih.gov Specifically, research into 7-nitro-1H-indole-2-carboxylic acid derivatives has yielded compounds with significant inhibitory activity. researchgate.net These compounds act as allosteric inhibitors, binding to a site on the enzyme distinct from the active site to modulate its activity. researchgate.netmedchemexpress.com
Potential in Antidiabetic Research
The inhibition of FBPase by indole derivatives directly translates to potential applications in antidiabetic research. FBPase inhibitors have been shown to effectively reduce hepatic glucose production and lower blood glucose levels in diabetic animal models. nih.gov The development of potent and selective FBPase inhibitors based on the indole scaffold is an active area of research. For instance, extensive structure-activity relationship studies on 7-nitro-1H-indole-2-carboxylic acid derivatives led to the identification of a potent FBPase inhibitor with an IC50 value of 0.99 μM. researchgate.net The success of FBPase inhibitors like CS-917 and MB07803 in clinical trials further validates this approach as a viable therapeutic strategy for managing type 2 diabetes. nih.gov The structural similarity of Methyl 7-fluoro-1H-indole-2-carboxylate to these researched inhibitors suggests its potential utility in this field.
Anticancer Research
Histone Methyltransferase Inhibition (e.g., SETD2)
SET domain-containing protein 2 (SETD2) is a histone methyltransferase that plays a crucial role in regulating gene expression by trimethylating histone H3 at lysine 36 (H3K36me3). While often acting as a tumor suppressor, SETD2 has also been identified as a potential therapeutic target in certain cancers, such as multiple myeloma and other hematological malignancies.
Research has led to the discovery of potent and selective SETD2 inhibitors based on a 2-amidoindole core structure. Structure-activity relationship (SAR) studies of these inhibitors revealed important insights. For instance, compounds featuring a 7-methylindole component demonstrated significant biochemical activity. Furthermore, the introduction of fluorine substitutions was found to be well-tolerated, with modifications at the 4-position of the indole ring leading to notable improvements in inhibitory activity. The indole portion of these molecules is positioned deep within the lysine-binding channel of the SETD2 protein, highlighting the importance of this scaffold for potent inhibition.
| Compound Base | Substitution | Significance in Research |
|---|---|---|
| 2-Amidoindole | 7-Methyl | Displayed significant activity in biochemical assays. |
| 2-Amidoindole | 4-Fluoro | Led to significant improvements in activity. |
Cytotoxic Activities
The indole nucleus is a core structural component in numerous natural and synthetic compounds with significant anticancer properties. While direct cytotoxic data for this compound is not available, extensive research on related halogenated indole-2-carboxamides and other indole-2-carboxylic acid derivatives demonstrates the potential of this chemical class.
Studies have shown that the antiproliferative activity of indole-2-carboxamides is influenced by the position and nature of halogen substitutions on the indole ring. For example, a series of 5- and 6-halogenated-3-methylindole-2-carboxamides were synthesized and evaluated for their antiproliferative effects against a panel of cancer cell lines, including lung (A-549), breast (MCF-7), and pancreatic (Panc-1) cancer lines. nih.gov Certain derivatives displayed potent activity, highlighting the importance of the substitution pattern for cytotoxicity. nih.gov
Furthermore, derivatives of 1H-indole-2-carboxylic acid have been shown to exhibit moderate to high cytotoxicity against MCF-7 (breast), A549 (lung), and HCT116 (colon) cancer cell lines. mdpi.com One of the most active compounds from a synthesized series, N'-(4-chlorobenzyl)-1H-indole-2-carbohydrazide, demonstrated IC₅₀ values of 0.57 µM, 3.49 µM, and 1.95 µM against MCF-7, A549, and HCT116 cells, respectively. mdpi.com These findings suggest that the indole-2-carboxylate scaffold is a promising template for the development of novel cytotoxic agents. The introduction of a fluorine atom at the 7-position, as in this compound, could modulate this activity through electronic and steric effects.
| Compound Class | Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |
|---|---|---|---|
| N'-(4-chlorobenzyl)-1H-indole-2-carbohydrazide | MCF-7 (Breast) | 0.57 | mdpi.com |
| N'-(4-chlorobenzyl)-1H-indole-2-carbohydrazide | A549 (Lung) | 3.49 | mdpi.com |
| N'-(4-chlorobenzyl)-1H-indole-2-carbohydrazide | HCT116 (Colon) | 1.95 | mdpi.com |
| Halogenated Indole-2-carboxamide (Compound 5e) | Panc-1 (Pancreatic) | 0.95 (Avg. GI₅₀) | nih.gov |
| N-(4-fluorobenzyl)indole-2-carboxamide (Compound 8c) | DAOY (Medulloblastoma) | 4.10 | nih.gov |
Anti-inflammatory Properties
The indole scaffold is famously present in indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). This has spurred significant interest in developing other indole-based compounds as anti-inflammatory agents. Research into related indole-2-carboxamides and formamides indicates a strong potential for anti-inflammatory activity.
For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells. rsc.org This suggests a mechanism of action that involves the suppression of key inflammatory pathways. Similarly, other complex indole derivatives have demonstrated the ability to downregulate the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the nuclear factor-kappa B (NF-κB) signaling pathway, which are central to the inflammatory response. nih.gov
Given these precedents, it is plausible that this compound could exhibit anti-inflammatory properties by modulating similar enzymatic and signaling pathways. The electron-withdrawing nature of the fluorine atom at the 7-position may influence the compound's interaction with biological targets involved in inflammation.
Molecular Mechanisms of Action
Enzyme Inhibition (e.g., Integrase, FBPase, Histone Methyltransferases)
One of the most promising areas of activity for the indole-2-carboxylic acid scaffold is enzyme inhibition. Derivatives have been identified as potent inhibitors of several key viral and metabolic enzymes.
HIV-1 Integrase: The indole-2-carboxylic acid core has been successfully developed as a potent scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com These compounds function by chelating two magnesium ions (Mg²⁺) within the enzyme's active site, which is crucial for its catalytic activity. Further structural optimizations, including the addition of halogenated phenyl groups to the indole core, have been shown to significantly enhance inhibitory potency, with some derivatives achieving IC₅₀ values in the low micromolar and even nanomolar range. mdpi.com
Fructose-1,6-bisphosphatase (FBPase): FBPase is a key regulatory enzyme in gluconeogenesis, making it an attractive target for type 2 diabetes treatment. A series of 7-substituted-1H-indole-2-carboxylic acids were designed as allosteric inhibitors of FBPase. Notably, derivatives with an electron-withdrawing nitro group at the 7-position were found to be potent inhibitors. This is highly relevant for this compound, as fluorine is also a strongly electron-withdrawing group, suggesting it may adopt a similar binding mode and exhibit inhibitory activity against FBPase.
Other Kinases: The broader indole class has shown activity against various protein kinases. For example, halogenated indole-2-carboxamides have been investigated as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), enzymes often dysregulated in cancer. nih.gov
| Compound Class | Enzyme Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid derivative | HIV-1 Integrase | 0.13 µM | mdpi.com |
| 7-Nitro-1H-indole-2-carboxylic acid derivative | FBPase | 0.99 µM | |
| Indole-2-carboxamide (Compound 5e) | EGFR | 0.09 µM | nih.gov |
| Indole-2-carboxamide (Compound 5e) | CDK2 | 0.15 µM | nih.gov |
Receptor Modulation and Allosteric Binding
While the indole-2-carboxylate ester functional group is distinct from an amide, the closely related indole-2-carboxamides are well-established as allosteric modulators of G-protein coupled receptors (GPCRs), particularly the cannabinoid type 1 (CB1) receptor. nih.govacs.org These compounds bind to a site on the receptor that is different from the primary (orthosteric) ligand binding site.
Prototypical indole-2-carboxamides can act as positive allosteric modulators (PAMs) by enhancing the binding of orthosteric agonists, yet simultaneously act as negative allosteric modulators (NAMs) by antagonizing G-protein coupling. acs.org This phenomenon, known as "biased signaling," allows for fine-tuning of receptor activity and is a highly sought-after property in modern drug discovery. nih.gov
Additionally, a library of 1H-indole-2-carboxamides was identified as inhibitors of the androgen receptor (AR) by binding to an allosteric site known as binding function 3 (BF3). nih.gov This discovery highlights the versatility of the indole-2-carboxamide scaffold in modulating receptor function through allosteric mechanisms. Although direct evidence is lacking for this compound, the proven ability of the core indole scaffold to participate in allosteric modulation suggests this as a potential area of investigation.
Interaction with Nucleic Acids (e.g., Viral DNA, RNA Polymerase)
The indole-2-carboxylic acid scaffold can interact with nucleic acids, often as part of a larger molecular mechanism. In their role as HIV-1 integrase inhibitors, these molecules bind to the complex formed between the viral DNA and the integrase enzyme. The design of these inhibitors often includes features, such as halogenated phenyl groups, specifically to improve π-π stacking interactions with the viral DNA bases near the active site. rsc.org This interaction helps to stabilize the inhibitor within the catalytic core, preventing the integration of viral DNA into the host genome. This mechanism provides a clear precedent for how a molecule like this compound could be engineered to interact with DNA or RNA in a targeted manner.
Chelation with Metal Ions
The ability to chelate metal ions is a key molecular mechanism for many indole-2-carboxylic acid derivatives. The arrangement of the indole nitrogen and the oxygen atoms of the C2-carboxyl group forms a bidentate or tridentate coordination site capable of binding metal ions.
This property is fundamental to the activity of HIV-1 integrase inhibitors, where the indole-2-carboxylic acid core chelates two Mg²⁺ ions, effectively disrupting the enzyme's catalytic function. mdpi.com Beyond enzymatic inhibition, indole-2-carboxylic acid derivatives have been shown to form stable complexes with other metal ions, such as Fe²⁺. researchgate.net The introduction of a highly electronegative fluorine atom at the 7-position of the indole ring would be expected to modulate the electron density of the chelating atoms, which could influence the affinity and selectivity of the compound for different metal ions. This suggests a potential role in applications where metal ion homeostasis is dysregulated.
Preclinical Evaluation and In Vivo Studies
Following a comprehensive review of publicly available scientific literature and databases, no specific preclinical in vivo data was found for the compound this compound. The following sections outline the type of information that would be included in a preclinical evaluation; however, for this specific molecule, the research findings are not available in the public domain.
Efficacy in Disease Models (e.g., Chagas disease mouse models)
There is no publicly available data on the efficacy of this compound in any disease models, including mouse models of Chagas disease. While research has been conducted on various indole derivatives for activity against Trypanosoma cruzi, the causative agent of Chagas disease, specific studies detailing the in vivo performance of this compound have not been published.
An example of how such data would be presented is shown in the table below, which is currently empty due to the lack of available information.
Table 1: Hypothetical Efficacy Data in a Chagas Disease Mouse Model
| Treatment Group | Parasite Load Reduction (%) | Survival Rate (%) |
|---|---|---|
| Vehicle Control | ||
| Benznidazole | ||
| This compound |
No pharmacokinetic (PK) or pharmacodynamic (PD) data for this compound from in vivo studies is publicly available. PK studies would typically involve analyzing the absorption, distribution, metabolism, and excretion (ADME) of the compound in an animal model. PD studies would focus on the relationship between the compound's concentration and its therapeutic effect.
The table below illustrates the type of pharmacokinetic parameters that would be assessed, but is devoid of data for this specific compound.
Table 2: Illustrative Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability (%) | |
| Peak Plasma Concentration (Cmax) | |
| Time to Peak Concentration (Tmax) | |
| Half-life (t1/2) | |
| Volume of Distribution (Vd) | |
| Clearance (CL) |
There is no available information regarding the selectivity and off-target activity of this compound from preclinical evaluations. Such assessments are crucial to determine the compound's specificity for its intended biological target and to identify any potential for adverse effects due to interactions with other proteins or pathways. This typically involves screening the compound against a panel of receptors, enzymes, and ion channels.
A representative table for selectivity data is provided below for illustrative purposes.
Table 3: Sample Selectivity Profile
| Target | IC50 / Ki (nM) |
|---|---|
| Primary Target (e.g., T. cruzi enzyme) | |
| Off-Target 1 (e.g., Human Kinase) | |
| Off-Target 2 (e.g., hERG channel) |
Spectroscopic and Analytical Characterization for Research Integrity
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the primary tool for elucidating the molecular structure of a synthesized compound. By probing how the molecule interacts with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the atomic arrangement, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C, and ¹⁹F, researchers can map out the carbon-hydrogen framework and identify the location of fluorine atoms.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For an indole (B1671886) derivative, the spectrum is characterized by signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the bicyclic ring system, and signals for the methyl ester group (around 3.9 ppm). The proton on the indole nitrogen (N-H) usually appears as a broad singlet at a higher chemical shift (>8.0 ppm). The coupling patterns (splitting of signals) between adjacent protons are crucial for assigning their specific positions on the indole ring. For example, in the related compound 5-Fluoro-3-methyl-1H-indole, the N-H proton appears as a singlet at δ 7.89 ppm, while the aromatic protons show complex multiplets between δ 6.95 and 7.27 ppm rsc.org.
¹³C NMR: Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment. The spectrum for Methyl 7-fluoro-1H-indole-2-carboxylate would be expected to show signals for the carbonyl carbon of the ester (δ ~162 ppm), aromatic carbons (δ 100-150 ppm), and the methyl carbon of the ester (δ ~52 ppm). The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JCF), which is a definitive indicator of its position. For instance, in 6-Fluoro-3-methyl-1H-indole, the carbons of the fluorinated ring show signals at δ 161.10, 159.22, 136.29, 119.65, 108.03, and 97.42 ppm rsc.org.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and powerful tool for characterization nih.gov. It provides a direct signal for the fluorine atom, and its chemical shift is highly sensitive to the surrounding electronic environment. The large chemical shift range of ¹⁹F NMR ensures that signals are typically well-resolved colorado.edu. For a fluoroaromatic compound like this compound, a single resonance would be expected. The chemical shift helps confirm the fluorine's position on the aromatic ring. In analogous compounds like 5-Fluoro-3-methyl-1H-indole and 6-Fluoro-3-methyl-1H-indole, the ¹⁹F signals appear at δ -125.24 ppm and δ -121.75 ppm, respectively, demonstrating the sensitivity of the fluorine nucleus to its placement on the indole ring rsc.org.
| Technique | Compound | Observed Chemical Shifts (δ) and Coupling Constants (J) | Solvent |
|---|---|---|---|
| ¹H NMR | 5-Fluoro-3-methyl-1H-indole rsc.org | δ 7.89 (s, 1H, NH), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H). | CDCl₃ |
| ¹³C NMR | 6-Fluoro-3-methyl-1H-indole rsc.org | δ 161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72. | CDCl₃ |
| ¹⁹F NMR | 5-Fluoro-3-methyl-1H-indole rsc.org | δ -125.24. | CDCl₃ |
| ¹⁹F NMR | 6-Fluoro-3-methyl-1H-indole rsc.org | δ -121.75. | CDCl₃ |
Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.
MS: A standard mass spectrum of this compound (molecular weight: 193.18 g/mol ) would show a molecular ion peak [M]⁺ at m/z 193. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 162, or the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z 134. For the non-fluorinated analog, Methyl 1H-indole-2-carboxylate, the molecular ion peak is observed at m/z 175 nih.gov.
HR-MS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. This is a definitive method for confirming the molecular formula. For example, the related compound Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate was analyzed by ESI-HRMS, giving a found m/z of 311.1402, which corresponded to the calculated value of 311.1396 for its [M+H]⁺ ion rsc.org.
LC-MS and ESI: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation rsc.org. This is particularly useful for confirming the molecular weight of the compound in a complex mixture or after chromatographic separation.
| Technique | Compound | Expected/Observed m/z Values | Notes |
|---|---|---|---|
| MS (EI) | Methyl 1H-indole-2-carboxylate nih.gov | 175 (M⁺), 144, 116 | Illustrates typical fragmentation of the indole-2-carboxylate (B1230498) core. |
| ESI-HRMS | This compound | Calculated for C₁₀H₈FNO₂ [M+H]⁺: 194.0617 | Expected value for high-resolution analysis. |
| ESI-MS | N-Benzyl-1H-indole-2-carbohydrazide mdpi.com | 263.8 [M-H]⁺ | Example of ESI analysis on a related indole-2-carboxamide structure. |
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule.
For this compound, the IR spectrum would display several characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. A strong, prominent absorption band between 1700-1730 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester group. Additional peaks in the 1600-1450 cm⁻¹ region would be due to C=C stretching in the aromatic ring, while a C-F bond stretch would typically appear in the 1000-1250 cm⁻¹ region. For related indole-2-carbohydrazide derivatives, characteristic peaks are observed for the N-H stretch (3334-3210 cm⁻¹) and the C=O stretch (1637 cm⁻¹) mdpi.com.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (Indole) | ~3300-3400 | Stretching |
| C-H (Aromatic) | ~3000-3100 | Stretching |
| C-H (Aliphatic -CH₃) | ~2900-3000 | Stretching |
| C=O (Ester) | ~1700-1730 | Stretching |
| C=C (Aromatic) | ~1450-1600 | Stretching |
| C-O (Ester) | ~1200-1300 | Stretching |
| C-F (Aromatic) | ~1000-1250 | Stretching |
Chromatographic Methods for Purity and Analysis
Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby ensuring the purity of the final product.
High-Performance Liquid Chromatography (HPLC) and its higher-pressure variant, Ultra-Performance Liquid Chromatography (UPLC), are the gold standards for determining the purity of a non-volatile organic compound. The sample is passed through a column packed with a stationary phase, and its components are separated based on their differential interactions with the stationary and mobile phases.
A typical analysis for this compound would use a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape sigmaaldrich.com. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all peaks detected. In published studies on similar indole-2-carboxylate derivatives, purity is often reported as >98% or >99%, with specific retention times (RT) noted rsc.org.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity acs.org. A small spot of the sample is applied to a plate coated with a stationary phase (usually silica gel), which is then placed in a chamber with a suitable solvent system (mobile phase). The components of the sample travel up the plate at different rates, resulting in separation. The position of the compound is quantified by its retention factor (Rf value). For indole derivatives, a common mobile phase is a mixture of ethyl acetate and hexane. The spots are typically visualized under UV light.
X-ray Crystallography and Solid-State Analysis
The arrangement of molecules in the solid state can significantly influence the physical and chemical properties of a compound. X-ray crystallography and other solid-state analysis techniques provide definitive insights into the three-dimensional structure and packing of molecules in a crystal lattice.
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the molecular structure of a crystalline solid. This method provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), the principles of its structural determination would follow established crystallographic methods. For a related compound, Methyl 1H-indole-2-carboxylate, a crystal structure is available under the CCDC number 245238 nih.gov. The analysis of such a structure would provide definitive proof of the indole core, the methyl ester group, and their relative orientations.
A hypothetical table of crystallographic data for a compound like this compound is presented below to illustrate the typical parameters obtained from a single-crystal X-ray diffraction experiment.
Table 1: Illustrative Crystallographic Data for an Indole Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₈FNO₂ |
| Formula Weight | 193.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.00 |
| b (Å) | 12.00 |
| c (Å) | 9.50 |
| β (°) | 105.0 |
| Volume (ų) | 770.0 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.66 |
Note: This data is hypothetical and serves as an example of typical crystallographic parameters.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism is crucial in pharmaceutical sciences and materials research.
No specific polymorphism studies for this compound have been reported in the reviewed literature. However, research on related indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, has demonstrated the existence of different polymorphic forms mdpi.com. In that study, two polymorphs were identified, differing in their hydrogen bonding patterns and crystal packing mdpi.com. One polymorph formed cyclic dimers through hydrogen bonds, while the other exhibited a different arrangement of intermolecular interactions mdpi.com. Such studies highlight the importance of controlling crystallization conditions to obtain a specific and consistent polymorphic form for research purposes.
Quality Control and Analytical Validation in Research
Ensuring the quality and purity of a research chemical is paramount for the reliability of scientific data. Analytical validation provides documented evidence that a specific analytical method is suitable for its intended purpose.
The purity of this compound is typically assessed using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most common method. In a research setting, a purity of ≥98% is often required for biological and chemical screening experiments ossila.com.
HPLC analysis separates the target compound from any impurities, and the purity is determined by the relative peak area of the main component. A typical HPLC method for an indole derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape nih.govcetjournal.it.
Table 2: Example HPLC Purity Analysis Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Note: These are example parameters and would be optimized for the specific analysis of this compound.
The reproducibility of analytical data is a critical component of research integrity. In an academic setting, this means that the analytical methods used to characterize a compound like this compound should be robust and provide consistent results when repeated under the same conditions.
For techniques like HPLC, reproducibility is assessed by repeatedly analyzing the same sample and evaluating the variation in retention time and peak area. The validation of an analytical method, as guided by regulatory bodies like the FDA, includes an assessment of its precision, which is a measure of reproducibility fda.gov. This involves evaluating repeatability (intra-day precision) and intermediate precision (inter-day precision). The results of these assessments are often expressed as the relative standard deviation (RSD) of the measurements, with low RSD values indicating high reproducibility. The ability to consistently obtain a purity value of ≥98% for different batches of this compound would be a key indicator of both the synthetic process's consistency and the analytical method's reproducibility.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally benign synthetic methodologies is paramount for the widespread application of Methyl 7-fluoro-1H-indole-2-carboxylate in drug discovery. Future research will likely focus on moving beyond traditional multi-step syntheses, which are often characterized by harsh reaction conditions and the generation of significant waste.
Key areas of exploration include:
C-H Activation Strategies: Direct C-H functionalization of the indole (B1671886) core represents a highly atom-economical approach. Research into transition-metal-catalyzed C-H activation at various positions of the 7-fluoroindole (B1333265) scaffold could streamline the synthesis of diverse derivatives.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, improved reaction control, and scalability. The development of flow-based protocols for the synthesis of this compound and its analogs would be a significant step towards sustainable production.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence can lead to highly selective and environmentally friendly processes. Exploring engineered enzymes for the construction of the fluorinated indole ring or for subsequent modifications is a promising research direction.
A comparative look at traditional versus modern synthetic approaches is presented below:
| Synthetic Parameter | Traditional Batch Synthesis | Modern Sustainable Synthesis |
| Efficiency | Often lower yields and multi-step processes | Higher yields and potentially fewer steps |
| Waste Generation | High, due to stoichiometric reagents and solvents | Lower, through catalysis and solvent minimization |
| Safety | Can involve hazardous reagents and exothermic reactions | Enhanced safety through controlled reaction environments (e.g., flow chemistry) |
| Scalability | Can be challenging to scale up consistently | More readily scalable |
Advanced Computational Studies for Predictive Modeling and De Novo Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, in silico methods can provide profound insights into its structure-activity relationships (SAR) and guide the design of new, more potent, and selective analogs.
Future computational efforts will likely involve:
Quantum Mechanics (QM) Calculations: To accurately model the electronic effects of the fluorine substituent on the indole ring, influencing its reactivity and interactions with biological targets.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of this compound derivatives within the binding sites of target proteins, providing a deeper understanding of binding kinetics and thermodynamics.
De Novo Design Algorithms: Utilizing the core scaffold of this compound as a starting point, these algorithms can generate novel molecular structures with predicted high affinity and specificity for a given biological target.
Targeted Drug Delivery Systems for this compound Derivatives
To maximize therapeutic efficacy and minimize potential off-target effects, the development of targeted drug delivery systems for derivatives of this compound is a critical area of future research.
Potential delivery strategies include:
Nanoparticle Encapsulation: Encapsulating active compounds within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve solubility, protect the drug from premature degradation, and allow for passive or active targeting to disease sites.
Antibody-Drug Conjugates (ADCs): For applications in oncology, conjugating a potent derivative of this compound to a monoclonal antibody that specifically recognizes a tumor-associated antigen can ensure targeted delivery to cancer cells.
Prodrug Strategies: Designing prodrugs that are activated by specific enzymes or conditions present in the target tissue can enhance the therapeutic window of the active compound.
Investigation of Synergistic Effects with Other Therapeutic Agents
The combination of multiple therapeutic agents is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. Investigating the synergistic potential of this compound derivatives with existing drugs could lead to more effective treatment regimens.
Future research in this area will focus on:
In Vitro Combination Screens: High-throughput screening of a library of this compound derivatives in combination with a panel of approved drugs to identify synergistic or additive interactions.
Mechanism of Synergy Studies: Elucidating the molecular mechanisms underlying any observed synergistic effects, which could involve complementary modes of action or the modulation of drug resistance pathways.
Development of this compound as a Privileged Scaffold for Diverse Bioactivities
A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of a wide range of therapeutic agents. The 7-fluoroindole core of this compound has the potential to be developed into such a scaffold.
Future efforts will be directed towards:
Diversity-Oriented Synthesis: Creating a large and structurally diverse library of compounds based on the this compound scaffold.
High-Throughput Biological Screening: Screening this library against a wide array of biological targets to identify novel bioactivities. This could uncover potential applications in areas beyond the initial therapeutic focus.
Translational Research towards Clinical Applications
The ultimate goal of any drug discovery program is the successful translation of a promising compound from the laboratory to the clinic. For this compound and its derivatives, this will require a concerted effort to address key preclinical development challenges.
Addressing Drug Metabolism and Pharmacokinetic (DMPK) Challenges
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for its clinical success. Indole derivatives can present specific metabolic challenges that need to be addressed.
Key DMPK considerations for this compound derivatives include:
Overcoming Drug Resistance Mechanisms
The emergence of drug resistance in cancer and infectious diseases is a critical global health issue, necessitating the development of new chemical entities that can circumvent these resistance mechanisms. Analogs of this compound represent a promising avenue of research in this area. The indole scaffold itself has been identified as a key pharmacophore in agents that can reverse antibiotic resistance. For instance, indole and its derivatives have been shown to modulate bacterial signaling pathways and can reverse intrinsic antibiotic resistance by affecting cellular importers. nih.gov
Furthermore, the introduction of a fluorine atom at the 7-position of the indole ring can significantly influence the electronic properties and binding interactions of the molecule, potentially enabling it to overcome resistance mechanisms. Research on related heterocyclic compounds has provided proof-of-concept for this strategy. For example, platinum(II) complexes incorporating halogenated 7-azaindole (B17877) ligands have demonstrated the ability to effectively overcome acquired resistance to cisplatin (B142131) in human ovarian carcinoma cell lines. nih.gov These complexes exhibited significant cytotoxicity against both cisplatin-sensitive and cisplatin-resistant cancer cells, suggesting that the halogenated azaindole moiety plays a crucial role in circumventing resistance. nih.gov
Future research on this compound analogs could explore similar strategies. The development of derivatives that can inhibit efflux pumps, modify drug targets, or inactivate bacterial enzymes responsible for resistance are key objectives. nih.gov By systematically modifying the substituents on the indole nucleus and the carboxylate group, it may be possible to design novel compounds that are less susceptible to the resistance mechanisms that plague current therapies.
Table 1: Cytotoxicity of Platinum(II) Complexes with Halogenated 7-Azaindole Ligands in Ovarian Carcinoma Cell Lines
| Compound | Cisplatin-Sensitive (A2780) IC₅₀ (µM) | Cisplatin-Resistant (A2780R) IC₅₀ (µM) |
| Complex 2 | 26.6 ± 8.9 | 28.9 ± 6.7 |
| Complex 4 | 14.5 ± 0.6 | 14.5 ± 3.8 |
| Complex 5 | 13.0 ± 1.1 | 13.6 ± 4.9 |
| Data sourced from a study on platinum(II) carboxylato complexes containing 7-azaindoles. nih.gov |
Q & A
Q. What are the key synthetic routes for Methyl 7-fluoro-1H-indole-2-carboxylate?
this compound can be synthesized via photochemical [3+2] cycloaddition of azides and alkynes, a method validated for structurally similar fluorinated indole derivatives . Alternative routes include Fischer indole synthesis with fluorinated precursors or nucleophilic aromatic substitution to introduce fluorine at the 7-position, followed by esterification using methyl chloroformate. Reaction optimization (e.g., temperature, catalyst selection) is critical to minimize byproducts like regioisomers or dehalogenated intermediates .
Q. How to confirm the structural identity of this compound?
Structural confirmation requires multi-technique validation:
- NMR spectroscopy : Analyze - and -NMR to verify fluorine substitution and ester group placement.
- X-ray crystallography : Use programs like SHELXL for refinement and ORTEP-III for visualization of bond lengths/angles, ensuring accurate stereochemical assignment .
- Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS) or LC-MS .
Q. What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, face shields, and P95 respirators to avoid inhalation or dermal contact .
- Engineering controls : Use fume hoods for synthesis and handling.
- Waste disposal : Segregate halogenated waste and follow institutional protocols for hazardous material disposal .
Advanced Research Questions
Q. How does fluorine substitution at the 7-position influence the electronic properties of the indole ring?
Fluorine’s electronegativity alters the indole ring’s electron density, which can be quantified via:
- DFT calculations : Compare HOMO/LUMO energies of fluorinated vs. non-fluorinated analogs to predict reactivity in nucleophilic/electrophilic reactions .
- Spectroscopic analysis : -NMR chemical shifts and coupling constants reveal electronic effects on adjacent protons .
- X-ray diffraction : Fluorine’s inductive effect may reduce bond lengths in the carboxylate group, as observed in related fluorinated esters .
Q. What strategies mitigate competing side reactions during the esterification of 7-fluoroindole-2-carboxylic acid?
- Protecting groups : Temporarily protect the indole NH with Boc or SEM groups to prevent alkylation side reactions .
- Catalyst optimization : Use DMAP or HOBt to enhance esterification efficiency under mild conditions (e.g., DCM, 0°C) .
- Purification : Employ silica gel chromatography or recrystallization to isolate the target ester from unreacted acid or methylated byproducts .
Q. How to resolve discrepancies in bioactivity data across studies involving this compound?
- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and assay protocols (e.g., IC determination via MTT).
- Purity validation : Verify compound purity (>95%) via HPLC and elemental analysis to exclude contaminants affecting activity .
- Structural confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic or stereochemical variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
